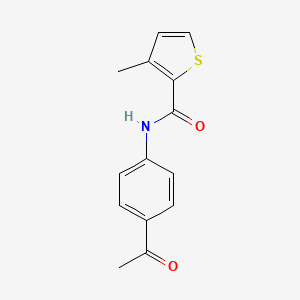

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide

Description

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative with the molecular formula C₁₄H₁₃NO₂S and a molecular weight of 259.33 g/mol (Figure 1). It features a 3-methylthiophene core linked to a 4-acetylphenyl group via a carboxamide bridge. This compound is primarily utilized as a chemical building block in drug discovery due to its modular structure, which allows for further functionalization .

Synthesis: The compound is synthesized via a one-step condensation reaction between N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl compounds under ethanolic sodium ethoxide. This method emphasizes efficiency, yielding intermediates that can be tailored for diverse pharmacological applications .

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-9-7-8-18-13(9)14(17)15-12-5-3-11(4-6-12)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEWCPWNBKFFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216694 | |

| Record name | 2-Thiophenecarboxamide, N-(4-acetylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515846-47-6 | |

| Record name | 2-Thiophenecarboxamide, N-(4-acetylphenyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515846-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxamide, N-(4-acetylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 3-methylthiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide can be scaled up using similar reaction conditions. the process may involve the use of more efficient and cost-effective catalysts and solvents to optimize yield and reduce production costs. Continuous flow reactors and automated synthesis systems may also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, enhancing the development of new compounds with tailored properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide has potential antimicrobial effects against various pathogens, making it a candidate for further pharmacological evaluation.

- Anticancer Potential : Its structural similarity to known anticancer agents suggests that it may interact with specific biological targets involved in tumor growth and proliferation .

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, providing a basis for its exploration in treating inflammatory diseases .

Pharmaceutical Development

Due to its ability to interact with biological targets, N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide is being investigated as a potential drug candidate. Its unique structural features allow for modifications that can enhance its efficacy and selectivity against specific diseases.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of thiophene derivatives, including N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide, demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of various thiophene derivatives found that N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiophene-2-carboxamide derivatives exhibit diverse biological and industrial applications, influenced by substituents on the thiophene ring or the aryl group. Below is a comparative analysis of key analogues:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The acetyl group in the target compound balances hydrophilicity, whereas nitro or chloro substituents increase lipophilicity, affecting membrane permeability.

- Stability : Trifluoromethyl groups (e.g., in ’s Propanamide, N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl) ) enhance metabolic stability but complicate synthesis .

Biological Activity

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide has the following chemical formula: C13H13NO2S. The structure includes a thiophene ring, an acetylphenyl group, and a carboxamide functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 249.31 g/mol |

| Functional Groups | Thiophene, Acetyl, Carboxamide |

The biological activity of N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering the enzyme's conformation. This interaction can disrupt various biochemical pathways, leading to potential therapeutic effects in treating diseases such as cancer and inflammation .

Anticancer Properties

Research indicates that N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide exhibits significant anticancer activity. A study demonstrated its cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound was found to sensitize HepG2 cells to the cytotoxicity of sorafenib, significantly reducing the IC50 value from 3.9 µM to 0.5 µM when combined with sorafenib treatment .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the ABTS method, where it showed substantial inhibition activity compared to ascorbic acid. This suggests that N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide may protect cells from oxidative stress, contributing to its potential as a therapeutic agent .

Antibacterial and Antifungal Activities

N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide has also been studied for its antibacterial and antifungal properties. It demonstrated significant activity against pathogenic Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential use in treating bacterial infections .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies revealed that the compound effectively induces apoptosis in cancer cells. The mechanism involves the activation of caspases, which are crucial for programmed cell death .

- Molecular Docking Studies : Computational studies using molecular docking have shown that N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide binds effectively to targets involved in cancer progression, suggesting a strong potential for development as an anticancer drug .

- Synergistic Effects : A study highlighted the synergistic effects of N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide with existing chemotherapeutics like sorafenib, enhancing therapeutic efficacy while potentially reducing side effects associated with higher doses of conventional drugs .

Q & A

Basic: What are the standard synthetic protocols for N-(4-acetylphenyl)-3-methylthiophene-2-carboxamide?

Answer:

The compound is typically synthesized via chloroacetylation of 4-aminoacetophenone followed by condensation with thiophene-2-carboxylate derivatives. For example:

- Step 1: Prepare N-(4-acetylphenyl)-2-chloroacetamide by reacting 4-aminoacetophenone with chloroacetyl chloride in glacial acetic acid under basic conditions (e.g., sodium acetate) .

- Step 2: React the chloroacetamide intermediate with a functionalized thiophene-2-carboxamide derivative (e.g., 3-methylthiophene-2-carboxylic acid) under reflux in ethanol with sodium ethoxide as a catalyst. Purify via recrystallization (EtOH/DMF) .

Key parameters: Reaction time (3–6 hours), solvent polarity, and catalyst choice (e.g., triethylamine for basic conditions) influence yields (65–75%) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- 1H/13C NMR: Confirm the acetylphenyl group (δ ~2.5 ppm for CH3 in acetyl) and thiophene protons (δ ~6.5–7.5 ppm). Aromatic protons and carboxamide NH appear as distinct signals .

- IR spectroscopy: Detect C=O stretches (~1650–1700 cm⁻¹ for acetyl and carboxamide) and thiophene C-S (~600–700 cm⁻¹) .

- Mass spectrometry (HRMS): Validate molecular weight (e.g., m/z 313.08 for C14H13NO3S) .

- Melting point: Compare with literature values (e.g., 103.5°C for structurally similar 3-methylthiophene carboxamides) .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) is used to analyze:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer interactions .

- Electrostatic potential maps: Identify nucleophilic/electrophilic sites (e.g., acetyl oxygen as an electron-rich region) .

- Solvent effects: Simulate solvation models (e.g., PCM) to correlate with experimental solubility .

Tools: Gaussian or ORCA software with B3LYP/6-31G(d) basis set. Validate with experimental UV-Vis or cyclic voltammetry data .

Advanced: How to optimize reaction yields when synthesizing derivatives of this compound?

Answer:

- Catalyst screening: Test alternatives to triethylamine (e.g., DBU or ionic liquids) to enhance nucleophilicity in condensation steps .

- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 minutes vs. 3 hours under reflux) and improve regioselectivity .

- Purification: Use gradient column chromatography (hexane/ethyl acetate) instead of recrystallization to isolate polar byproducts .

Advanced: How to design SAR studies for antifungal activity?

Answer:

- Structural modifications: Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test analogs for inhibition against Alternaria solani .

- Bioassays: Use mycelial growth rate method :

- Mechanistic studies: Perform molecular docking with fungal cytochrome P450 enzymes to identify binding motifs .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

- Control experiments: Verify compound purity (HPLC ≥95%) and stability (e.g., degradation in DMSO over 24 hours) .

- Standardize assays: Use identical fungal strains (e.g., ATCC-certified Botrytis cinerea) and growth conditions (pH, temperature) .

- Meta-analysis: Compare logP values and solubility profiles to explain variability in membrane permeability .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

- Solvent selection: Replace ethanol with cheaper, high-boiling solvents (e.g., toluene) for large-scale reflux .

- Byproduct management: Optimize workup steps (e.g., aqueous washes) to remove unreacted 4-aminoacetophenone .

- Process analytics: Implement inline FTIR or Raman spectroscopy to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.